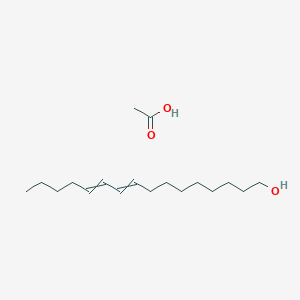
Acetic acid;hexadeca-9,11-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hexadeca-9,11-dien-1-ol is a compound that combines the properties of acetic acid and a long-chain unsaturated alcohol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its role in vinegar and various industrial applications Hexadeca-9,11-dien-1-ol is a long-chain alcohol with two double bonds, making it a dienol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexadeca-9,11-dien-1-ol can be achieved through esterification, where acetic acid reacts with hexadeca-9,11-dien-1-ol in the presence of a catalyst. This reaction typically requires heating and the use of a mineral acid catalyst, such as sulfuric acid . The reaction is reversible, and the ester product is formed along with water.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol, a process that includes three main steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to form acetyl iodide.
- Acetyl iodide is hydrolyzed to produce acetic acid .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hexadeca-9,11-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The double bonds in the dienol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces hexadeca-9,11-dienoic acid.
Reduction: Produces hexadecan-1-ol.
Substitution: Produces hexadeca-9,11-dien-1-yl chloride.
Scientific Research Applications
Acetic acid;hexadeca-9,11-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in pheromone signaling in insects, particularly moths.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;hexadeca-9,11-dien-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for olfactory receptors, particularly in insects where it functions as a pheromone . The molecular pathways involved include binding to receptor proteins and triggering a cascade of intracellular events that lead to a physiological response .
Comparison with Similar Compounds
Similar Compounds
7,11-Hexadecadien-1-ol: Another long-chain dienol with similar chemical properties.
11-Hexadecen-1-ol, acetate, (Z): A related compound with an acetate ester group.
Gossyplure: The acetic ester of 7,11-hexadecadien-1-ol, used as a sex pheromone in pest control.
Uniqueness
Acetic acid;hexadeca-9,11-dien-1-ol is unique due to its combination of a carboxylic acid and a long-chain dienol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from chemical synthesis to biological research.
Properties
CAS No. |
63025-09-2 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
acetic acid;hexadeca-9,11-dien-1-ol |
InChI |
InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h5-8,17H,2-4,9-16H2,1H3;1H3,(H,3,4) |
InChI Key |
ITPXWLHWURLZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















